molecular formula C9H16N4 B11782940 3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine

3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine

Cat. No.: B11782940
M. Wt: 180.25 g/mol
InChI Key: BLELCNABTZNROZ-UHFFFAOYSA-N
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Description

3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine typically involves the reaction of piperidine derivatives with 1,2,4-triazole derivatives. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with an ethyl-substituted triazole under basic conditions . The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole-substituted piperidine N-oxides, while reduction may produce triazole-substituted piperidines with reduced functional groups .

Scientific Research Applications

3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-1H-1,2,4-triazol-1-yl)piperidine
  • 3-(3-Propyl-1H-1,2,4-triazol-1-yl)piperidine
  • 3-(3-Phenyl-1H-1,2,4-triazol-1-yl)piperidine

Uniqueness

3-(3-Ethyl-1H-1,2,4-triazol-1-yl)piperidine is unique due to the presence of the ethyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

3-(3-ethyl-1,2,4-triazol-1-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-2-9-11-7-13(12-9)8-4-3-5-10-6-8/h7-8,10H,2-6H2,1H3

InChI Key

BLELCNABTZNROZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=N1)C2CCCNC2

Origin of Product

United States

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